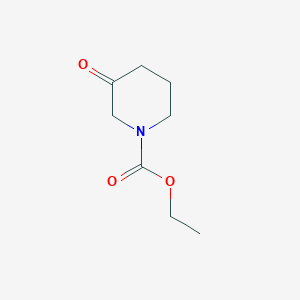

Ethyl 3-oxopiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)9-5-3-4-7(10)6-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQXCLBFGRMQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487558 | |

| Record name | Ethyl 3-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61995-19-5 | |

| Record name | Ethyl 3-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of Ethyl 3 Oxopiperidine 1 Carboxylate

Functional Group Transformations within the Piperidine (B6355638) Ring System

The reactivity of ethyl 3-oxopiperidine-1-carboxylate is largely characterized by the transformations of its ketone and carbamate (B1207046) functionalities. These groups can undergo a variety of reactions, including reduction, enolization, and hydrolysis, providing pathways to a diverse range of substituted piperidine derivatives.

Reactivity of the Ketone Moiety (e.g., Reduction, Enolization)

The ketone group at the 3-position is a key site of reactivity. It readily undergoes reduction to the corresponding alcohol, and its adjacent α-protons can be removed to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Reduction of the ketone is a common transformation. For instance, the reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with sodium borohydride (B1222165) yields a mixture of cis- and trans-3-hydroxy esters. uzh.ch Similarly, baker's yeast reduction of the same compound produces the corresponding hydroxy ester. Catalytic hydrogenation is another effective method for this reduction. vulcanchem.com

The ketone also facilitates enolization, leading to the formation of an enol or enolate intermediate. rsc.org These intermediates are crucial in reactions such as Michael additions. For example, the enolate of methyl 1-benzyl-4-oxopiperidine-3-carboxylate reacts with various α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net The formation of silyl (B83357) enol ethers is another important reaction of the ketone moiety. For instance, treatment of a ketone with a base like LDA followed by a silyl halide can produce a silyl enol ether, which can then be used in further synthetic transformations. nih.gov

Ester and Carbamate Hydrolysis

The ethyl ester and carbamate functionalities can be hydrolyzed under acidic or basic conditions. ontosight.ai Basic hydrolysis of the ester group in N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide was used to prepare the corresponding carboxylic acid. nih.gov The hydrolysis of the carbamate group, often as part of a deprotection strategy, can also be achieved.

Reactions Involving the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring, while part of a carbamate, can still participate in certain reactions, particularly after deprotection. N-alkylation and N-acylation are key transformations that introduce substituents onto the nitrogen, further diversifying the molecular scaffold.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen is a fundamental reaction for introducing various substituents. For example, the nitrogen of ethyl 4-oxopiperidine-3-carboxylate hydrochloride can be alkylated with benzyl (B1604629) chloride in the presence of a base. guidechem.com Similarly, N-acylation can be achieved using acylating agents like methyl chloroformate. In some cases, acylation can occur chemoselectively at the nitrogen atom, even in the presence of other nucleophilic sites. For instance, serotonin (B10506) can be chemoselectively N-acylated with 2-oxopiperidine-3-carboxylic acid using carbonyl diimidazole (CDI) as an activating agent. nih.gov

N-Deprotection Strategies (e.g., Boc group removal)

The carbamate group on the piperidine nitrogen often serves as a protecting group. The tert-butoxycarbonyl (Boc) group is a common choice and can be removed under acidic conditions. Another method for Boc deprotection involves heating the compound in boiling water, which has been shown to be an effective and neutral method. rsc.org The removal of a benzyl group from the nitrogen can be accomplished through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. rsc.orgresearchgate.net

Stereochemical Aspects of Reactions

Many reactions involving ethyl 3-oxopiperidine-1-carboxylate and its derivatives can generate new stereocenters, making stereochemical control an important consideration. The reduction of the ketone, for example, can lead to the formation of diastereomeric alcohols. The stereochemical outcome of these reductions can often be influenced by the choice of reducing agent and reaction conditions.

For instance, the reduction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with baker's yeast under non-fermenting conditions yielded the dextrorotatory cis-3-hydroxy ester as the main product. uzh.ch In contrast, catalytic hydrogenation using ruthenium-BINAP complexes can provide access to different stereoisomers. uzh.chuzh.ch The use of chiral catalysts or auxiliaries can enable enantioselective transformations, leading to the synthesis of enantiomerically pure piperidine derivatives. The stereochemistry of Michael additions involving enolates derived from these systems has also been studied, with the potential to form multiple new stereocenters. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization

Reactions at the Keto Group

The ketone functional group at the 3-position is a primary site for chemical transformations. It can undergo reduction using various reducing agents to yield the corresponding alcohol, ethyl 3-hydroxypiperidine-1-carboxylate. The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions. The ketone can also react with nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Reactions at the Piperidine (B6355638) Ring

The piperidine ring itself can be subject to various reactions. The protons alpha to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then react with electrophiles, allowing for the introduction of new substituents at the 2- or 4-position.

N-Substitution and Deprotection

The ethyl carboxylate group on the nitrogen atom acts as a protecting group. This group can be removed (deprotected) under specific conditions, typically through hydrolysis, to yield the secondary amine, 3-oxopiperidine. The free amine can then be reacted with a variety of electrophiles to introduce different substituents on the nitrogen atom, a common strategy in the synthesis of pharmaceutical analogues. rsc.org

Applications in Scientific Research

Use in Medicinal Chemistry

Ethyl 3-oxopiperidine-1-carboxylate and its derivatives are valuable scaffolds in medicinal chemistry. ontosight.ai The piperidine (B6355638) moiety is a common feature in many biologically active compounds, and the functional groups on this intermediate allow for the systematic modification of its structure to explore structure-activity relationships. researchgate.netthieme-connect.com For example, it has been used as a building block in the synthesis of compounds targeting various receptors and enzymes in the body. sigmaaldrich.com

Role in Agrochemical Synthesis

The structural motifs found in Ethyl 3-oxopiperidine-1-carboxylate are also relevant in the development of new agrochemicals. The piperidine core can be found in certain classes of pesticides and herbicides. The ability to easily derivatize this intermediate allows for the synthesis of libraries of compounds that can be screened for desired agrochemical activity.

Application as a Research Tool and Building Block

Beyond its direct applications in drug and agrochemical discovery, Ethyl 3-oxopiperidine-1-carboxylate serves as a versatile research tool and building block in organic synthesis. evitachem.com Its multiple functional groups make it an ideal starting material for the construction of complex heterocyclic systems and natural product analogues. researchgate.net Chemists utilize this compound to explore new synthetic methodologies and to access novel chemical space.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. In the context of ethyl 3-oxopiperidine-1-carboxylate and its derivatives, DFT calculations provide valuable insights into their behavior and characteristics.

Modeling Electron Distribution and Reactivity Sites

DFT calculations are instrumental in modeling the electron distribution within a molecule, which is fundamental to understanding its chemical reactivity. By calculating the molecular electrostatic potential (MEP), regions of positive and negative electrostatic potential can be mapped onto the electron density surface. These maps reveal the likely sites for electrophilic and nucleophilic attack. For piperidone derivatives, high negative charges are typically localized on oxygen and nitrogen atoms due to their high electronegativity and the presence of lone pairs of electrons. nih.govresearchgate.net This makes the carbonyl oxygen and the nitrogen atom in the piperidine (B6355638) ring potential sites for interaction with electrophiles.

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key information about reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.govacs.org These calculations help in predicting how ethyl 3-oxopiperidine-1-carboxylate and its analogs will interact with other reagents.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts using GIAO/DFT)

A significant application of DFT is the prediction of spectroscopic parameters, particularly NMR chemical shifts. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, has become a standard and reliable approach for calculating 1H and 13C NMR chemical shifts. msu.ruresearchgate.net This computational prediction is invaluable for several reasons. It can aid in the assignment of complex NMR spectra, help in the structural elucidation of new compounds, and be used to distinguish between different isomers. mdpi.comresearchgate.net

The accuracy of these predictions depends on the choice of the density functional and the basis set used in the calculations. nih.govcam.ac.uk Studies have shown that by using appropriate levels of theory, such as B3LYP or mPW1PW91 functionals with suitable basis sets, a very good correlation between calculated and experimental chemical shifts can be achieved. mdpi.comcam.ac.uk For instance, a workflow involving geometry optimization with a functional like B3LYP followed by NMR chemical shift calculation with GIAO/DFT can yield highly accurate predictions. nih.govmdpi.com

Geometry Optimization and Conformational Analysis

DFT calculations are routinely used to determine the most stable three-dimensional structure of a molecule through a process called geometry optimization. acs.orgrsc.org This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like ethyl 3-oxopiperidine-1-carboxylate, which contains a six-membered ring, multiple conformations may exist.

Conformational analysis using DFT helps to identify the different possible chair, boat, or twist-boat conformations of the piperidine ring and to determine their relative energies. cam.ac.uk The most stable conformer is the one with the lowest energy, and this is the geometry that is typically used for further calculations of properties like reactivity and spectroscopic parameters. Comparing the calculated geometric parameters (bond lengths and angles) with experimental data, often obtained from X-ray crystallography, can validate the accuracy of the chosen computational method. nih.govacs.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. This method is crucial in drug discovery and design.

Prediction of Ligand-Receptor Interactions for Derivatives

For derivatives of ethyl 3-oxopiperidine-1-carboxylate, molecular docking studies can predict how these compounds might interact with a specific biological target. researchgate.netdergipark.org.tr The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, which is an estimation of the strength of the interaction.

These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor's binding pocket. dergipark.org.trmdpi.com For example, a docking study of a piperidine derivative might show that the carbonyl oxygen acts as a hydrogen bond acceptor, while the aromatic rings of substituents could engage in pi-stacking interactions. researchgate.net This information is vital for understanding the molecular basis of a compound's biological activity.

Structure-Activity Relationship (SAR) Guidance through Computational Analysis

Computational analysis, particularly through molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, provides valuable guidance for understanding the structure-activity relationship (SAR) of a series of compounds. nih.gov SAR explores the relationship between the chemical structure of a molecule and its biological activity.

By docking a series of ethyl 3-oxopiperidine-1-carboxylate derivatives into a receptor's active site, researchers can identify which structural features are important for binding and activity. mdpi.com For instance, it might be found that a particular substituent at a specific position on the piperidine ring enhances binding affinity, while another substituent diminishes it. This information can then be used to design new derivatives with improved potency and selectivity. nih.gov 3D-QSAR models, which correlate the 3D properties of molecules with their biological activity, can further quantify these relationships and provide predictive models for the activity of new, unsynthesized compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicitly derived from SAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. For derivatives of ethyl 3-oxopiperidine-1-carboxylate, while explicit QSAR studies are not extensively detailed in publicly available literature, the principles of QSAR are implicitly derived from numerous Structure-Activity Relationship (SAR) studies. These studies systematically alter the molecular structure of the parent compound and observe the corresponding changes in biological effects, providing the foundational data for QSAR modeling.

Influence of N-substitution : The nature of the substituent on the piperidine nitrogen significantly impacts activity. It has been observed that substitution with an alkanoyl group is generally more favorable for antitumor activity compared to a benzoyl group. cu.edu.eg Within the alkanoyl series, increasing the carbon chain length from acetyl to propanoyl can further modulate activity. cu.edu.eg

Effect of Benzylidene Moiety Substitution : Substitutions on the benzylidene rings at the 3 and 5 positions of the piperidin-4-one core are critical. Para-substitution with halogens (e.g., Br, F, Cl) tends to be more favorable for activity than substitution with electron-releasing groups like methoxy. cu.edu.eg The specific halogen also matters, with the observed order of activity being Br > F > Cl. cu.edu.eg

Furthermore, in silico prediction tools, such as the OECD QSAR Toolbox, are utilized to estimate properties like acute toxicity for derivatives like ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, demonstrating the application of computational models in predicting biological outcomes. Studies have also successfully developed QSAR equations for related heterocyclic compounds, which have shown good predictive power. researchgate.net These models often incorporate calculated molecular electrostatic potentials to provide insights into the hydrophobic and hydrophilic nature of the molecular surface, which correlates with biological activity. researchgate.net

These SAR findings provide the essential variables for constructing QSAR models. By quantifying the physicochemical properties of these different substituents (e.g., hydrophobicity, electronic effects, steric bulk), a mathematical relationship can be established to predict the antitumor activity of novel, unsynthesized derivatives of the ethyl 3-oxopiperidine-1-carboxylate scaffold.

Prediction of Molecular Properties for Design and Synthesis

The design and synthesis of novel compounds based on the ethyl 3-oxopiperidine-1-carboxylate framework heavily rely on the prediction of their molecular properties. Computational chemistry allows for the in silico estimation of various physicochemical descriptors that guide synthetic strategies and help in selecting compounds with desirable characteristics for further development. These predicted properties provide a valuable glimpse into the potential behavior of a molecule before it is ever synthesized in a lab.

For instance, the substitution reactivity of compounds like ethyl 3-bromo-4-oxo-piperidine-1-carboxylate, which enables modular functionalization, makes it a valuable tool in SAR studies. The bromine atom and the carbonyl group are key reactive sites. Understanding the predicted properties of such intermediates is crucial for planning multi-step syntheses.

A variety of molecular properties have been computationally predicted for ethyl 3-oxopiperidine-1-carboxylate and its close derivatives. These properties are essential for chemists to anticipate characteristics such as solubility, reactivity, and potential for intermolecular interactions.

Below is an interactive table summarizing some of the key predicted molecular properties for related compounds.

| Property | Ethyl 4-oxopiperidine-3-carboxylate | Ethyl 3-bromo-4-oxopiperidine-1-carboxylate | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride |

| Molecular Weight ( g/mol ) | 171.19 nih.gov | - | 297.78 echemi.com |

| Topological Polar Surface Area (Ų) | 55.4 nih.gov | - | 46.6 echemi.com |

| Hydrogen Bond Donor Count | 1 nih.gov | - | 1 echemi.com |

| Hydrogen Bond Acceptor Count | 3 nih.gov | - | 4 echemi.com |

| Rotatable Bond Count | 2 nih.gov | - | 5 echemi.com |

| Polarizability (ų) | - | 19.9 epa.gov | - |

| Boiling Point (°C) | - | 283 epa.gov | - |

| Molar Refractivity | - | - | - |

| Complexity | 191 nih.gov | - | 323 echemi.com |

These predicted values serve several purposes in the context of design and synthesis. The Topological Polar Surface Area (TPSA), for example, is a good indicator of a molecule's potential to cross cell membranes. The number of hydrogen bond donors and acceptors, along with rotatable bonds, influences a compound's conformational flexibility and its ability to bind to biological targets. Properties like the predicted boiling point and polarizability are important for planning purification steps, such as distillation or chromatography. By leveraging these computational predictions, researchers can prioritize the synthesis of derivatives that possess the most promising profiles for their intended application.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The creation of chiral piperidine (B6355638) frameworks is a critical objective in drug discovery. For ethyl 3-oxopiperidine-1-carboxylate, the development of synthetic routes that precisely control the stereochemistry at the C3 and adjacent positions is a paramount goal. While methods exist for related 4-oxopiperidines, future work will likely focus on establishing robust asymmetric syntheses that yield specific enantiomers and diastereomers of 3-substituted piperidines.

One promising avenue is the use of biocatalysis. Carbonyl reductases have demonstrated exceptional stereoselectivity in the reduction of related ketones, such as tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, to produce chiral 3-substituted-4-hydroxypiperidines with high enantiomeric and diastereomeric excess. rsc.orgrsc.org The application of a curated toolbox of carbonyl reductases to ethyl 3-oxopiperidine-1-carboxylate could provide access to all four stereoisomers of the corresponding 3-hydroxypiperidine (B146073) derivative.

Another key area is the advancement of metal-catalyzed asymmetric reactions. For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed to synthesize enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. snnu.edu.cn Adapting such cross-coupling approaches to suitable derivatives of ethyl 3-oxopiperidine-1-carboxylate could offer a versatile and highly selective pathway to a wide range of chiral 3-aryl or 3-vinyl piperidines. snnu.edu.cn Furthermore, asymmetric hydrogenation using chiral catalysts like Ru-BINAP has been suggested for analogous ketones and represents a viable strategy for the enantioselective reduction of the 3-oxo group.

The table below summarizes potential stereoselective methods applicable to the synthesis of chiral derivatives from ethyl 3-oxopiperidine-1-carboxylate.

Table 1: Potential Stereoselective Synthetic Methods

| Method | Catalyst/Reagent Type | Potential Product | Expected Selectivity |

|---|---|---|---|

| Biocatalytic Reduction | Carbonyl Reductases (e.g., HeCR, DbCR) | Chiral Ethyl 3-hydroxypiperidine-1-carboxylate | High enantio- and diastereoselectivity (>99% ee) rsc.orgrsc.org |

| Asymmetric Hydrogenation | Chiral Metal Catalysts (e.g., Ru-BINAP) | Chiral Ethyl 3-hydroxypiperidine-1-carboxylate | High enantioselectivity |

| Asymmetric Reductive Heck | Chiral Rhodium Complexes | Chiral Ethyl 3-aryl/vinyl-piperidine-1-carboxylate | High enantioselectivity snnu.edu.cn |

| Chiral Auxiliary-based Synthesis | Proline derivatives | Stereodefined substituted piperidines | High diastereoselectivity |

Exploration of New Catalytic Systems for Efficiency and Selectivity

The efficiency and selectivity of reactions involving ethyl 3-oxopiperidine-1-carboxylate are heavily dependent on the catalytic system employed. Future research will undoubtedly focus on discovering and optimizing novel catalysts that can offer improved yields, milder reaction conditions, and greater functional group tolerance.

Heterogeneous catalysis presents an attractive option for large-scale synthesis due to the ease of catalyst separation and recycling. nih.gov Developing robust heterogeneous catalysts, for example based on cobalt or palladium nanoparticles, for the hydrogenation or functionalization of ethyl 3-oxopiperidine-1-carboxylate could enhance the sustainability and cost-effectiveness of these processes. nih.gov

Organocatalysis also holds significant promise. Chiral phosphoric acids, for example, have been effective in catalyzing asymmetric intramolecular aza-Michael cyclizations to produce 3-spiropiperidines. whiterose.ac.uk Exploring the use of various organocatalysts for reactions such as aldol (B89426) or Mannich reactions starting from ethyl 3-oxopiperidine-1-carboxylate could unlock new pathways to complex and highly functionalized piperidine structures.

The following table outlines emerging catalytic systems with potential for application to ethyl 3-oxopiperidine-1-carboxylate.

Table 2: Emerging Catalytic Systems

| Catalytic System | Reaction Type | Potential Advantages |

|---|---|---|

| Heterogeneous Nanoparticle Catalysts (e.g., Co, Pd) | Hydrogenation, Cyclization | Recyclability, Scalability, Acid-free conditions nih.gov |

| Chiral Phosphoric Acids | Asymmetric Cyclizations (e.g., aza-Michael) | Metal-free, High enantioselectivity whiterose.ac.uk |

| N-Heterocyclic Carbenes (NHCs) | Intramolecular Michael Addition Reactions | High yields and enantioselectivity mdpi.com |

| Dual Magnesium/Ytterbium Catalysis | Double C-H Functionalization/Cyclization | High diastereoselectivity for tricyclic systems mdpi.com |

Advanced Computational Studies for Reaction Prediction and Optimization

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. The application of advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict product selectivity, and guide the optimization of reaction conditions for syntheses involving ethyl 3-oxopiperidine-1-carboxylate.

Future computational studies could focus on several key areas. First, modeling the transition states of various catalytic reactions, such as the Rh-catalyzed C-H activation or organocatalyzed cycloadditions, can help elucidate the origins of stereoselectivity and regioselectivity. rsc.orgacs.org This understanding is crucial for the rational design of more effective catalysts. rsc.org

Second, computational screening of different catalysts and substrates can accelerate the discovery of new reactions and optimal conditions, reducing the need for extensive empirical experimentation. For example, predicting the binding affinities and reactivity of various derivatives of ethyl 3-oxopiperidine-1-carboxylate within the active site of an enzyme or a metal complex can guide synthetic efforts toward the most promising targets. researchgate.net Natural Bond Orbital (NBO) analysis can further clarify reaction mechanisms, for instance by confirming radical pathways in cycloaddition reactions. rsc.org

Synthesis of Highly Functionalized and Structurally Diverse Derivatives

The core structure of ethyl 3-oxopiperidine-1-carboxylate offers multiple reactive sites for elaboration, enabling the synthesis of a vast array of structurally diverse derivatives. Future research will aim to exploit this reactivity to build complex molecular scaffolds, particularly those with relevance to drug discovery.

A major focus will be the synthesis of spiropiperidines, which are gaining popularity due to their three-dimensional structures that can explore novel chemical space. rsc.org Methodologies such as [3+2] cycloaddition reactions using the enolate of ethyl 3-oxopiperidine-1-carboxylate or related compounds can provide access to a variety of heterocyclic spirocycles. cam.ac.uk The development of intramolecular cyclization cascades starting from functionalized derivatives will also be a key strategy. whiterose.ac.uk For example, δ-N-Boc-amino-β-ketoesters, which can be derived from the piperidone core, can undergo cyclization with ketones to form 2-spiropiperidines. whiterose.ac.uk

The functionalization of the piperidine ring itself will also be a priority. The bromine atom in ethyl 3-bromo-4-oxo-piperidine-1-carboxylate serves as a versatile handle for introducing various nucleophiles, a strategy already employed in the synthesis of cisapride. Exploring a wider range of nucleophilic substitution reactions at this position will lead to novel derivatives. Additionally, the ketone at the 3-position can be used as a linchpin for constructing fused ring systems, for instance through condensation with hydrazine (B178648) derivatives to form piperidine-fused pyrazolones. researchgate.net

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photochemistry)

The adoption of emerging synthetic technologies like flow chemistry and photochemistry offers significant advantages in terms of safety, efficiency, scalability, and access to novel reactivity. The integration of these technologies into the synthesis and derivatization of ethyl 3-oxopiperidine-1-carboxylate is a promising direction for future research.

Flow chemistry is particularly well-suited for reactions that are hazardous or difficult to control in batch processes. For example, umpolung reactivity involving the deprotonation of a hemiaminal with n-butyllithium at cryogenic temperatures has been successfully translated to a robust plug-flow process for the synthesis of a spiro[benzofuran-2,4′-piperidine] building block from N-Boc-4-piperidone. acs.org Similar flow-based approaches could be developed for reactions involving ethyl 3-oxopiperidine-1-carboxylate, enabling safer and more scalable production. acs.orgresearchgate.net

Photochemistry provides access to unique transformations driven by light. For β-keto esters like ethyl 3-oxopiperidine-1-carboxylate, intramolecular [2+2] photocycloaddition reactions, facilitated by visible light and an iridium photocatalyst, can be used to construct fused bicyclic piperidine systems. researchgate.net Photocatalytic oxidation using flavin-based catalysts offers a method for the regioselective α-hydroxylation or β-desaturation of the piperidine ring, creating valuable intermediates for further functionalization. chemrxiv.org The α-ketoester moiety is also known to participate in photochemical reactions, such as 1,6-hydrogen atom transfer (1,6-HAT), to form complex polycyclic structures. beilstein-journals.org

The table below highlights emerging technologies and their potential applications in the chemistry of ethyl 3-oxopiperidine-1-carboxylate.

Table 3: Application of Emerging Synthetic Technologies

| Technology | Specific Method | Potential Application | Advantages |

|---|---|---|---|

| Flow Chemistry | Umpolung Reactivity | Synthesis of complex spirocycles | Enhanced safety, Scalability, Precise control acs.org |

| Catalytic Cyclization | Efficient ring formation | Reduced waste, Improved efficiency | |

| Photochemistry | [2+2] Photocycloaddition | Synthesis of fused bicyclic piperidines | Access to complex scaffolds, Mild conditions researchgate.net |

| Photocatalytic Oxidation | Regioselective C-H functionalization (hydroxylation/desaturation) | Introduction of new functional groups chemrxiv.org | |

| Norrish-Yang Cyclization | Formation of azetidinol (B8437883) derivatives from the ketone | Access to strained ring systems nih.govku.edu |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.